molecular formula C22H21N5O3 B11182620 6-(3,4-dimethoxyphenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

6-(3,4-dimethoxyphenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B11182620
M. Wt: 403.4 g/mol
InChI Key: JUZRAEHBYLOOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dimethoxyphenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Quinazoline Moiety: This step might involve the reaction of the pyrimidinone core with a quinazoline derivative, often facilitated by a coupling reagent such as EDCI or DCC.

    Final Functionalization:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions might target the quinazoline moiety, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity. The pyrimidinone core might interact with nucleic acids or proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dimethoxyphenyl)-2-aminopyrimidin-4(3H)-one: Lacks the quinazoline moiety but shares the pyrimidinone core.

    2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: Lacks the dimethoxyphenyl group but contains the quinazoline and pyrimidinone moieties.

Uniqueness

The unique combination of the dimethoxyphenyl, quinazoline, and pyrimidinone moieties in 6-(3,4-dimethoxyphenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C22H21N5O3/c1-12-5-7-15-13(2)23-21(25-17(15)9-12)27-22-24-16(11-20(28)26-22)14-6-8-18(29-3)19(10-14)30-4/h5-11H,1-4H3,(H2,23,24,25,26,27,28)

InChI Key

JUZRAEHBYLOOPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.